molecular formula C10H12O3 B1356640 4-Methoxy-2,3-dimethylbenzoic acid CAS No. 5628-61-5

4-Methoxy-2,3-dimethylbenzoic acid

Cat. No. B1356640
Key on ui cas rn: 5628-61-5
M. Wt: 180.2 g/mol
InChI Key: IPCTTXWQWCZEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546613B2

Procedure details

20.0 g of 4-methoxy-2,3-dimethylbenzoic acid (C1) are dissolved in one litre of tetrahydrofuran in a dry nitrogen atmosphere and subsequently cooled to −78° C. 300 ml of sec-butyllithium (1.4 M in cyclohexane) are then added dropwise to give a red solution. The red solution is stirred at −78° C. for a further hour. 34.5 ml of methyl iodide are then added, and the resultant suspension is stirred for one hour without cooling. 300 ml of water are subsequently added, and the solution is extracted, using ethyl acetate, twice with 300 ml of ethyl acetate each time. The aqueous phase is subsequently filtered, the filtrate is cooled in an ice bath, adjusted to pH 1 by addition of hydrochloric acid (3.0 M) and stirred for a further 30 minutes. The suspension is then filtered and washed with water. The filter cake is dried at 110° C. in vacuo, giving 20.9 g of the title compound as colourless solid having a melting point of 180° C. (MS: 195.2 (MH+)).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
34.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[C:4]=1[CH3:13].[CH:14]([Li])(CC)C.CI.O>O1CCCC1>[CH2:12]([C:5]1[C:4]([CH3:13])=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[CH3:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C(=C(C(=O)O)C=C1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
34.5 mL
Type
reactant
Smiles
CI
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The red solution is stirred at −78° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a red solution
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted
FILTRATION
Type
FILTRATION
Details
The aqueous phase is subsequently filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is cooled in an ice bath
ADDITION
Type
ADDITION
Details
adjusted to pH 1 by addition of hydrochloric acid (3.0 M)
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension is then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filter cake is dried at 110° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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